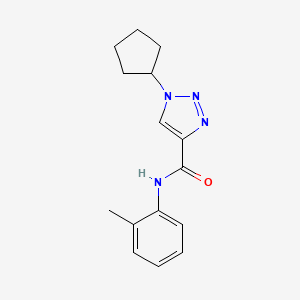![molecular formula C19H26N4O2S B15122408 N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B15122408.png)
N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a phenylethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the piperidine ring, followed by the introduction of the pyrimidine moiety and the phenylethanesulfonyl group. Key steps may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where a suitable pyrimidine derivative is reacted with the piperidine intermediate.
Addition of Phenylethanesulfonyl Group: This is typically done through sulfonylation reactions using phenylethanesulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders due to its piperidine and pyrimidine components.
Pharmacology: It may serve as a lead compound for developing inhibitors or modulators of specific enzymes or receptors.
Materials Science: The compound’s unique structure could be explored for creating novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to certain biological targets, while the pyrimidine moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives have shown various biological activities, including anti-fibrotic and anti-tumor properties.
Piperidine Derivatives: Piperidine-containing compounds are widely used in pharmaceuticals due to their ability to interact with a range of biological targets.
Uniqueness
N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine is unique due to the combination of its structural features, which include a pyrimidine core, a piperidine ring, and a phenylethanesulfonyl group. This combination can provide a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H26N4O2S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N,5-dimethyl-N-[1-(2-phenylethylsulfonyl)piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H26N4O2S/c1-16-13-20-19(21-14-16)22(2)18-9-6-11-23(15-18)26(24,25)12-10-17-7-4-3-5-8-17/h3-5,7-8,13-14,18H,6,9-12,15H2,1-2H3 |
Clé InChI |
IKYMVKDHIIWFKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B15122330.png)
![5-Methoxy-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B15122332.png)
![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B15122337.png)
![3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15122344.png)
![1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15122347.png)

![1-Methyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}phthalazine](/img/structure/B15122361.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15122369.png)
![7-Chloro-4-methoxy-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B15122374.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15122395.png)
![4-chloro-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15122397.png)
![2-[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15122406.png)
![N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15122417.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15122428.png)
